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Compound of Interest

Compound Name: OXA-11

CAS No.: 1257994-15-2

Cat. No.: B609795 Get Quote

Introduction & Clinical Significance
OXA-11 represents a critical evolutionary leap in the Class D

-lactamases. Derived from the narrow-spectrum parent OXA-10 (PSE-2), OXA-11 acquired
extended-spectrum activity primarily against ceftazidime while retaining resistance to
penicillins.

The Diagnostic Challenge
Unlike Class A ESBLs (TEM, SHV, CTX-M), OXA-type ESBLs like OXA-11 are poorly inhibited

by clavulanic acid. Consequently, standard clinical laboratory CLSI/EUCAST phenotypic

confirmatory tests (Double Disk Synergy Tests) often yield false negatives, misclassifying OXA-
11 producers as non-ESBLs or purely AmpC producers.

Differentiation is Key: The genetic difference between the narrow-spectrum OXA-10 and the

ESBL OXA-11 lies in two specific amino acid substitutions. A robust diagnostic assay must

distinguish these Single Nucleotide Polymorphisms (SNPs).
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Enzyme Phenotype
Key Mutations (Relative to
OXA-10)

OXA-10 Narrow Spectrum (Penicillins) Wild Type

OXA-11 ESBL (Ceftazidime++) Asn143Ser and Gly157Asp

OXA-14 ESBL Gly157Asp (plus others)

OXA-17 ESBL (Cefotaxime++) Asn73Ser

Assay Design Strategy
To accurately identify OXA-11, a "Funnel Approach" is recommended:

Phenotypic Screen: Identify Ceftazidime-resistant, Clavulanate-insensitive isolates.

Family-Level PCR: Detect the blaOXA-10 family backbone.

Variant-Specific Discrimination: Identify the Gly157Asp and Asn143Ser mutations via Allele-

Specific PCR (AS-PCR) or Sequencing.

Visualization: Diagnostic Logic Flow
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Caption: Logical workflow for differentiating OXA-11 from other Class D variants.

Protocol 1: Molecular Detection (SNP-Specific)
This protocol details the design of an Allele-Specific PCR (AS-PCR) to distinguish OXA-11 from

OXA-10. This is faster and cheaper than Sanger sequencing for high-throughput screening.

A. Primer Design Principles
Consensus Forward Primer (F-Con): Binds to a conserved region upstream of codon 143.

Mutant-Specific Reverse Primer (R-Mut157): The 3' end is complementary to the Asp157

mutation.
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Mismatch Control: Introduce a deliberate mismatch at the -2 or -3 position of the specific

primer to increase specificity (ARMS-PCR principle).

B. Theoretical Primer Sequences (Validation Required)
Reference Sequence:blaOXA-10 (GenBank M29695).

Mutation Target: Gly157 (GGC)

Asp157 (GAC).

Primer Name
Sequence (5'

3')
Function

OXA10-F (Consensus)
TTC GAG TAC GGC ATT ACG

G
Binds upstream (conserved)

OXA11-R (Specific)
CGA CCG CCC TAA AGT

CGTC

3' end targets Asp157 (GAC).

Includes -2 mismatch.

OXA10-R (Wild Type)
CGA CCG CCC TAA AGT

CGCC
3' end targets Gly157 (GGC).

Note: The bold G represents a deliberate mismatch (e.g., T

G) introduced to destabilize non-specific binding.

C. PCR Cycling Conditions
Master Mix: 12.5

L 2x High-Fidelity Master Mix, 1.0

L Forward Primer (10

M), 1.0

L Reverse Primer (Specific), 50 ng Template DNA, H2O to 25

L.
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Cycling:

95°C for 5 min (Initial Denaturation)

30 Cycles:

95°C for 30s

62°C for 30s (Annealing - Critical optimization point)

72°C for 45s

72°C for 5 min

Validation: Run products on 1.5% Agarose gel. Presence of a band with OXA11-R indicates

OXA-11 (or OXA-14/16).[1] Absence with OXA11-R but presence with OXA10-R indicates

OXA-10.

Protocol 2: Phenotypic Confirmation (Modified
DDST)
Standard Double Disk Synergy Tests (DDST) using Amoxicillin-Clavulanate (AMC) often fail for

OXA-11. This modified protocol uses Ceftazidime-Avibactam or high-concentration Ceftazidime

to detect the specific hydrolysis profile.

Materials
Mueller-Hinton Agar (MHA) plates.

Disks: Ceftazidime (CAZ 30), Ceftazidime-Avibactam (CZA), Imipenem (IPM 10).

Test Organism: 0.5 McFarland suspension.

Procedure
Inoculation: Swab the MHA plate with the test organism to create a confluent lawn.

Disk Placement:
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Place CAZ 30 disk.[2]

Place CZA disk 20 mm away (center-to-center).

Place IPM 10 disk (as a control for carbapenemase activity).

Incubation: 37°C for 18-24 hours.

Interpretation
OXA-11 Positive:

CAZ 30: Resistant (Zone

17 mm or no zone).

CZA: Susceptible (Zone

21 mm).

Reasoning: Avibactam inhibits Class D enzymes (including OXA-11), restoring

susceptibility, whereas Clavulanate does not.

Negative Control (OXA-10):

CAZ 30: Susceptible/Intermediate (OXA-10 does not hydrolyze Ceftazidime efficiently).

Protocol 3: Rapid Hydrolysis Assay (Biochemical)
For rapid diagnostics (under 2 hours), a spectrophotometric hydrolysis assay is definitive.

Principle
Direct measurement of Ceftazidime hydrolysis by crude protein extracts. Ceftazidime hydrolysis

is monitored by a decrease in absorbance at 260 nm.

Workflow
Cell Lysis: Resuspend a 10
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L loop of bacteria in 500

L B-PER (Bacterial Protein Extraction Reagent). Vortex and incubate 10 min. Centrifuge at
13,000 x g for 5 min. Keep supernatant.

Reaction Mix:

900

L Phosphate Buffer (100 mM, pH 7.0).

50

L Ceftazidime (1 mM stock).

50

L Protein Extract.

Measurement:

Use a UV-Vis Spectrophotometer.

Monitor Absorbance at 260 nm for 5-10 minutes at 25°C or 37°C.

Calculation:

Calculate

Abs/min.

OXA-11: Significant decrease in Abs260 (High hydrolysis rate).

OXA-10: Negligible decrease (Low affinity for Ceftazidime).

Visualization: Molecular Mechanism
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Caption: Structural basis of OXA-11 activity. Asp157 accommodates the bulky oxyimino side-

chain of Ceftazidime.

Validation & Quality Control
Parameter Acceptance Criteria Method

Specificity
100% discrimination between

OXA-10 and OXA-11 clones.

Sequencing of PCR

amplicons.

Sensitivity
Detection limit:

CFU/mL.

Serial dilution of spiked

samples.

Reproducibility CV < 5% for hydrolysis rates.
Triplicate spectrophotometric

runs.

Controls

Positive: P. aeruginosa PU21

(pMLH52). Negative: P.

aeruginosa PU21 (plasmid-

free).

Included in every run.

Troubleshooting Guide
Problem: PCR bands appear in Negative (OXA-10) control using OXA-11 primers.

Cause: Non-specific binding.
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Solution: Increase Annealing Temperature (Try 64°C). Ensure the -2 mismatch in the

primer is correct.

Problem: Phenotypic test shows resistance to CZA (Ceftazidime-Avibactam).

Cause: Presence of Metallo-

-Lactamase (MBL) or efflux pumps.

Solution: Run an EDTA-synergy test to rule out MBLs (e.g., VIM, IMP).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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